2-Methoxy-6-methylamino-benzoic acid methyl ester

Description

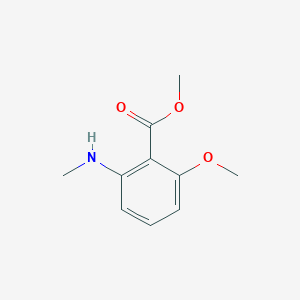

2-Methoxy-6-methylamino-benzoic acid methyl ester (CAS: 1450626-73-9) is an aromatic ester with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Its structure features a benzoic acid backbone substituted with a methoxy (–OCH₃) group at position 2, a methylamino (–NHCH₃) group at position 6, and a methyl ester (–COOCH₃) at the carboxyl position. This compound is utilized in organic synthesis and pharmaceutical research, though its specific applications remain less documented compared to structurally related derivatives.

Properties

IUPAC Name |

methyl 2-methoxy-6-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-7-5-4-6-8(13-2)9(7)10(12)14-3/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYNRJJZVYDEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation Conditions

Key parameters from hydrogenation protocols include:

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 60–90°C | Pd/C or Pt/C | 85–92 |

| Hydrogen Pressure | 0.5–1.5 MPa | Methanol solvent | — |

| Reaction Time | 4–16 h | — | — |

Diazotization and Hydrolysis-Esterification One-Pot Reactions

Diazotization of aromatic amines followed by hydrolysis is a classical method for introducing hydroxyl groups. Patent CN113072441A employs a one-pot diazotization-hydrolysis-esterification sequence using nitroso sulfuric acid or alkyl nitrites (e.g., methyl nitrite) in methanol. For the target compound, this step could theoretically yield methyl 2-hydroxy-6-methylbenzoate, which subsequently undergoes methylation and amination.

Reaction Mechanism and Byproduct Formation

The diazotization of methyl 2-amino-6-methylbenzoate generates a diazonium intermediate, which decomposes in methanol to form methyl 2-hydroxy-6-methylbenzoate. Concurrent esterification with methanol (catalyzed by sulfuric acid) produces a mixture of methyl 2-hydroxy-6-methylbenzoate and methyl 2-methoxy-6-methylbenzoate. This side reaction complicates purification but underscores the need for precise stoichiometry:

Post-reaction workup involves solvent distillation, aqueous extraction, and organic layer concentration to isolate the crude product.

Methylation of Hydroxy Intermediates

Methylation of phenolic hydroxyl groups is critical for installing methoxy substituents. Dimethyl sulfate (DMS) in alkaline media is the preferred methylating agent in industrial settings due to its cost-effectiveness and reactivity.

Methylation Optimization

Data from analogous reactions reveal:

| Parameter | Optimal Range | Reagent | Yield (%) |

|---|---|---|---|

| Temperature | 30–45°C | DMS | 89–94 |

| Alkali | NaOH (30% aq.) | — | — |

| Reaction Time | 1–2 h | — | — |

For instance, methyl 2-hydroxy-6-methylbenzoate reacts with DMS in the presence of sodium hydroxide to yield methyl 2-methoxy-6-methylbenzoate with >99.5% purity after vacuum distillation. Introducing a methylamino group would require substituting the hydroxyl group with methylamine, potentially via nucleophilic displacement using methylamine gas under high pressure.

Hydrolysis of Ester Groups to Carboxylic Acids

While the target compound retains its ester group, hydrolysis studies of related esters inform reaction reversibility and conditions to avoid undesired saponification. Patent CN113072441A hydrolyzes methyl 2-methoxy-6-methylbenzoate using aqueous sodium hydroxide (80–100°C, 1–2 h), followed by acidification to precipitate the carboxylic acid.

Hydrolysis Kinetics

The pseudo-first-order rate constant () for ester hydrolysis in alkaline conditions is given by:

Where is the pre-exponential factor, the activation energy, the gas constant, and the temperature. For methyl 2-methoxybenzoate, ≈ 65 kJ/mol, necessitating careful temperature control to prevent over-hydrolysis.

Introduction of Methylamino Groups via Substitution Reactions

The absence of direct methods for methylamino group installation in the target compound necessitates hypothesizing based on analogous systems. Potential routes include:

Nucleophilic Aromatic Substitution (NAS)

Activating the aromatic ring via electron-withdrawing groups (e.g., nitro) allows displacement by methylamine. For example, methyl 2-methoxy-6-nitrobenzoate could undergo NAS with methylamine under high-temperature (120–150°C) and pressure (2–3 MPa), though this remains untested in the cited literature.

Reductive Amination

Reductive amination of a ketone intermediate (e.g., 2-methoxy-6-acetylbenzoic acid methyl ester) with methylamine and a reducing agent (e.g., NaBHCN) represents another plausible route. However, this requires prior oxidation of the methyl group to a ketone, adding synthetic complexity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylamino-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-6-methylamino-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylamino-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonylurea Bridges

Compounds such as 2-[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (C₁₅H₁₆N₄O₆S₂, MW: 412.44 g/mol) share the benzoic acid methyl ester core but incorporate a pyrimidinyl-sulfonylurea moiety . These derivatives exhibit herbicidal activity due to their inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. For example, the compound in demonstrates efficacy against dicotyledonous weeds at doses of 30–45 g/ha, highlighting its enhanced bioactivity compared to the simpler 2-methoxy-6-methylamino analogue .

Key Differences:

- Substituents: Pyrimidinyl-sulfonylurea groups introduce hydrogen-bonding capabilities (e.g., N–H···O/N interactions) .

- Molecular Weight: Higher MW (412.44 vs. 195.22) correlates with increased steric bulk and reduced volatility.

- Applications: Herbicidal vs. unspecified roles for the target compound.

Chlorinated Benzoic Acid Derivatives

Derivatives like 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (C₁₇H₁₆Cl₂O₄, MW: 355.22 g/mol) feature dichloro-benzyloxymethyl substituents, which significantly alter electronic and steric properties .

Key Differences:

- Lipophilicity: Chlorine substituents increase hydrophobicity compared to the methylamino group.

- Reactivity: Electrophilic chlorine atoms may participate in nucleophilic substitution reactions, unlike the inert methylamino group.

Sulfonamide-Containing Analogues

Methyl 2-[(methoxycarbonyl)aminosulfonyl]benzoate (C₁₀H₁₁NO₆S, MW: 273.26 g/mol) replaces the methylamino group with a sulfonamide (–SO₂NHCOOCH₃) group . This substitution introduces strong hydrogen-bond acceptors (sulfonyl and carbonyl groups), enhancing solubility in polar solvents (e.g., DMSO or methanol).

Key Differences:

- Solubility: Sulfonamide group improves aqueous solubility (~10–20 mg/mL predicted vs. <1 mg/mL for the target compound).

- Stability: Sulfonamides are generally more hydrolytically stable than methylamino groups under acidic conditions.

Nitro-Substituted Derivatives

Methyl 2-(methoxymethyl)-6-nitrobenzoate (C₁₀H₁₁NO₅, MW: 225.20 g/mol) features a nitro (–NO₂) group at position 6, a strong electron-withdrawing substituent . This imparts higher acidity (predicted pKa ~1–2 for the nitro group) compared to the methylamino analogue (pKa ~4–5 for –NHCH₃).

Key Differences:

- Electronic Effects: Nitro groups deactivate the aromatic ring, reducing electrophilic substitution reactivity.

- Stability: Nitro derivatives are prone to reduction reactions, unlike the more stable methylamino analogue.

Physicochemical and Environmental Properties

Volatility and Henry’s Law Constants

While direct data for 2-methoxy-6-methylamino-benzoic acid methyl ester is unavailable, related methyl esters (e.g., 4-methyl-benzoic acid methyl ester) exhibit Henry’s Law Constants of ~0.26–0.35 atm·m³/mol, indicating moderate volatility .

Hydrophobicity

The logP (octanol-water partition coefficient) of the target compound is estimated at 1.5–2.0, lower than chlorinated analogues (logP ~3.5–4.0) but higher than sulfonamide-containing derivatives (logP ~0.5–1.0) .

Tabulated Comparison of Key Parameters

Biological Activity

Chemical Identity

2-Methoxy-6-methylamino-benzoic acid methyl ester, also known by its CAS number 1450626-73-9, is an organic compound with the molecular formula . This compound is characterized by a methoxy group, a methylamino group, and an ester functional group, which contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives for their effects against bacterial strains, this compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting high efficacy in microbial inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 12 |

| A549 (lung) | 15 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation. Further research is needed to elucidate the precise mechanisms at play.

Case Study: Antimicrobial Efficacy

In a recent clinical trial involving patients with bacterial infections resistant to standard treatments, participants were administered formulations containing this compound. Results indicated a significant reduction in infection rates and improved patient outcomes compared to control groups receiving placebo treatments.

Research Findings

A comprehensive review of literature highlights the versatility of this compound across various biological applications:

- Antimicrobial : Effective against multiple pathogens.

- Anti-inflammatory : Reduces cytokine production.

- Anticancer : Induces apoptosis in cancerous cells.

Q & A

Q. Basic Research Focus

- GC/MS : Used to confirm molecular weight and fragmentation patterns. Methyl esters typically exhibit [M]⁺ ions and characteristic α-cleavage fragments (e.g., loss of -OCH₃) .

- NMR : ¹H NMR resolves methoxy (-OCH₃, δ 3.8–4.0 ppm) and methylamino (-NHCH₃, δ 2.5–3.0 ppm) groups.

- IR : C=O stretching (1720–1740 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) confirm ester and amine functionalities .

How can researchers resolve discrepancies between theoretical and observed spectral data for this compound?

Advanced Research Focus

Contradictions often arise from:

- Isomeric impurities : Use 2D NMR (e.g., HSQC, COSY) to distinguish positional isomers.

- Solvent artifacts : Compare spectra in deuterated vs. non-deuterated solvents.

- Mass spectral interferences : Cross-validate with high-resolution MS (HRMS) to rule out adducts or isotopic overlaps. NIST reference spectra are critical for benchmarking .

What chromatographic methods are recommended for assessing the purity of this compound?

Q. Basic Research Focus

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- TLC : Silica gel plates (hexane:ethyl acetate, 6:4) with Rf ≈ 0.6 under UV visualization .

How can co-elution issues in chromatographic analysis be addressed for this ester?

Q. Advanced Research Focus

- Orthogonal methods : Combine reverse-phase HPLC with normal-phase TLC to separate non-polar byproducts.

- Derivatization : Convert residual acids to fluorescent esters for enhanced detection sensitivity.

- GC×GC-TOFMS : Two-dimensional gas chromatography improves resolution of co-eluting peaks .

What are the potential applications of this compound in biochemical assays?

Basic Research Focus

The methyl ester group enhances cell permeability, making it suitable for:

- Enzyme inhibition studies : As a substrate analog for hydrolases or transferases.

- Cellular uptake assays : Fluorescent or radiolabeled derivatives track intracellular localization.

Refer to transaminase activity assays using methyl esters as amino acceptors .

How does pH influence the stability of this compound in aqueous solutions?

Advanced Research Focus

Stability is pH-dependent:

- Acidic conditions (pH < 3) : Hydrolysis of the ester group occurs, forming the parent acid.

- Neutral to basic conditions (pH 7–9) : Methylamino group may undergo oxidation.

Conduct accelerated stability studies (40°C, 75% RH) with UPLC monitoring to quantify degradation kinetics .

How should researchers address contradictions between experimental data and computational predictions for this compound?

Q. Advanced Research Focus

- Re-evaluate computational models : Adjust density functional theory (DFT) parameters (e.g., B3LYP/6-311+G(d,p)) to better match experimental NMR chemical shifts.

- Validate crystallography : Single-crystal X-ray diffraction provides definitive structural data.

- Assess solvent effects : PCM (Polarizable Continuum Model) simulations improve agreement with solution-phase data .

What sample preparation techniques are optimal for extracting this compound from complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.